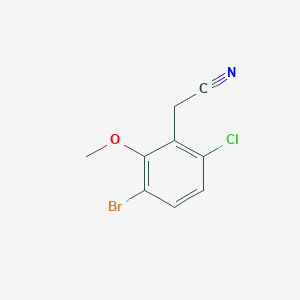
3-Bromo-6-chloro-2-methoxyphenylacetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-6-chloro-2-methoxyphenylacetonitrile is an organic compound with the molecular formula C9H7BrClNO It is a derivative of phenylacetonitrile, characterized by the presence of bromine, chlorine, and methoxy groups on the aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-2-methoxyphenylacetonitrile typically involves the bromination and chlorination of 2-methoxyphenylacetonitrile. The process can be summarized as follows:
Chlorination: The chlorination at the 6-position is carried out using chlorine (Cl2) or a chlorinating agent like thionyl chloride (SOCl2) under controlled conditions.
Methoxylation: The methoxy group is introduced via methylation of the hydroxyl group using dimethyl sulfate (DMS) or methyl iodide (CH3I).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial for optimizing yield and purity.
化学反応の分析
Types of Reactions
3-Bromo-6-chloro-2-methoxyphenylacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylacetonitriles, while oxidation can produce carboxylic acids.
科学的研究の応用
3-Bromo-6-chloro-2-methoxyphenylacetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
作用機序
The mechanism of action of 3-Bromo-6-chloro-2-methoxyphenylacetonitrile involves its interaction with specific molecular targets and pathways. The presence of bromine, chlorine, and methoxy groups on the aromatic ring influences its reactivity and binding affinity to various biological targets. These interactions can modulate enzymatic activities, receptor binding, and signal transduction pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
6-Bromo-2-chloro-3-methoxyphenylboronic acid: Similar in structure but contains a boronic acid group instead of a nitrile group.
3-Bromo-6-chloro-2-methoxyphenylacetic acid: Similar but has a carboxylic acid group instead of a nitrile group.
Uniqueness
3-Bromo-6-chloro-2-methoxyphenylacetonitrile is unique due to the specific combination of bromine, chlorine, and methoxy groups on the phenylacetonitrile scaffold. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C9H7BrClNO |
|---|---|
分子量 |
260.51 g/mol |
IUPAC名 |
2-(3-bromo-6-chloro-2-methoxyphenyl)acetonitrile |
InChI |
InChI=1S/C9H7BrClNO/c1-13-9-6(4-5-12)8(11)3-2-7(9)10/h2-3H,4H2,1H3 |
InChIキー |
CSYDCFNONDTYHH-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1CC#N)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


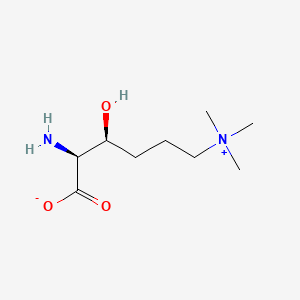
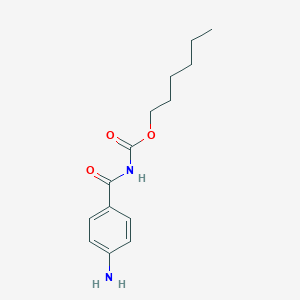

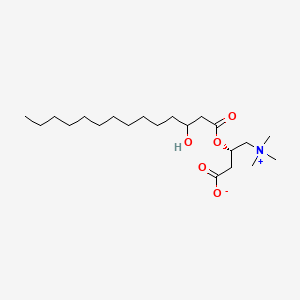

![[Bis(trifluoromethyl)aminooxy]radical](/img/structure/B15292686.png)
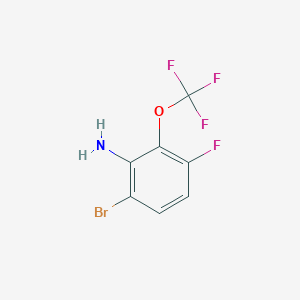
![4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]octahydro-alpha,7a-dimethyl-1H-indene-1-acetaldehyde](/img/structure/B15292693.png)
![Pregabalin Paraben Amide ((3S)-3-[[(4-Hydroxybenzoyl)amino]methyl]-5-methyl Hexanoic Acid)](/img/structure/B15292704.png)
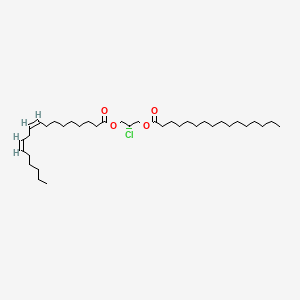
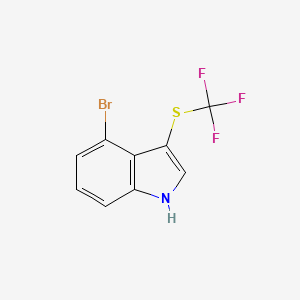
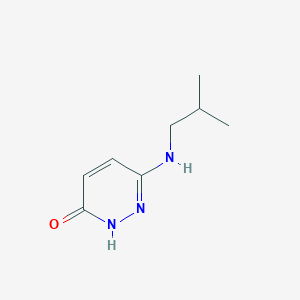
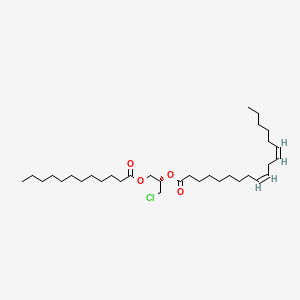
![8-[2-(Diphenylmethoxy)ethyl]methylamino]-7-methyltheophylline](/img/structure/B15292745.png)
